Quinazolinedione derivative 1
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Overview
Description
Quinazolinedione derivative 1 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazolinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a fused benzene and pyrimidine ring system, with two carbonyl groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazolinedione derivative 1 typically involves the reaction of anthranilic acid with potassium cyanate to form the intermediate 2,4-dihydroxyquinazoline. This intermediate is then subjected to cyclization under acidic conditions to yield the desired quinazolinedione derivative .
Industrial Production Methods: Industrial production of quinazolinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Quinazolinedione derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione.
Reduction: Reduction reactions can convert quinazolinedione derivatives to their corresponding dihydroquinazoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include substituted quinazolinediones, dihydroquinazolines, and various functionalized derivatives .
Scientific Research Applications
Quinazolinedione derivative 1 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: Quinazolinedione derivatives are investigated for their potential as anticancer, anti-inflammatory, and analgesic agents.
Industry: These compounds are used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of quinazolinedione derivative 1 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Quinazoline
- Quinazolinone
- Dihydroquinazoline
Comparison: Quinazolinedione derivative 1 is unique due to the presence of two carbonyl groups at positions 2 and 4, which confer distinct chemical reactivity and biological activity. Compared to quinazoline and quinazolinone, quinazolinedione derivatives exhibit enhanced stability and a broader spectrum of pharmacological activities .
Properties
Molecular Formula |
C24H21FN6O3 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H21FN6O3/c25-19-7-6-16(15-31-20-5-2-1-4-17(20)21(32)28-24(31)34)14-18(19)22(33)29-10-12-30(13-11-29)23-26-8-3-9-27-23/h1-9,14H,10-13,15H2,(H,28,32,34) |
InChI Key |
LYSWZKKQEGTMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=CC=CC=C5C(=O)NC4=O)F |
Origin of Product |
United States |
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